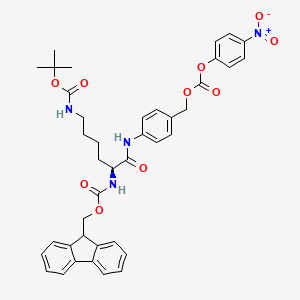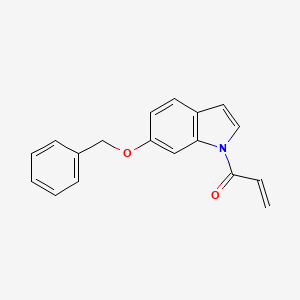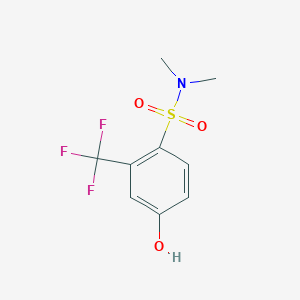
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide typically involves the introduction of the trifluoromethyl group onto a benzene ring, followed by the addition of the hydroxy and sulfonamide groups. One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, which are optimized for high yield and efficiency. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine derivative .
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and sulfonamide groups can also contribute to the compound’s overall reactivity and interaction with biological molecules. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)quinoline: Another compound with a trifluoromethyl group and hydroxy group, but with a quinoline ring structure.
4-Hydroxy-2-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzene ring.
4-Hydroxy-N,N-dimethyl-benzenesulfonamide: Lacks the trifluoromethyl group, making it less electron-withdrawing.
Uniqueness
The presence of the trifluoromethyl group in 4-Hydroxy-N,N-dimethyl-2-trifluoromethyl-benzenesulfonamide imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds that lack this group or have different ring structures .
Propiedades
Fórmula molecular |
C9H10F3NO3S |
|---|---|
Peso molecular |
269.24 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-dimethyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10F3NO3S/c1-13(2)17(15,16)8-4-3-6(14)5-7(8)9(10,11)12/h3-5,14H,1-2H3 |
Clave InChI |
LCDAEJLQIVGBJG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


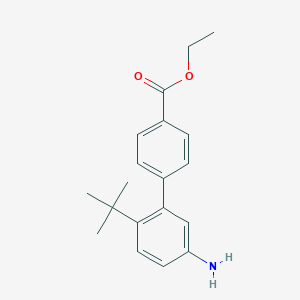
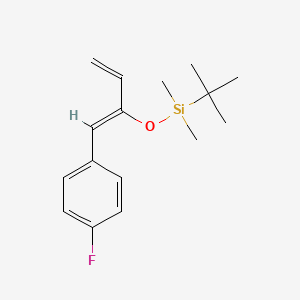
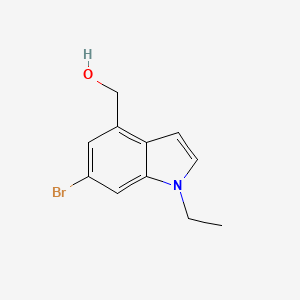

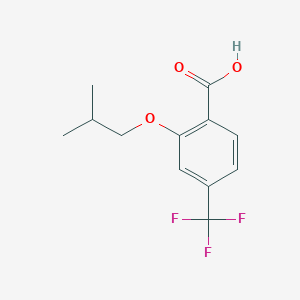
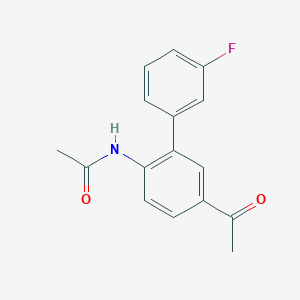
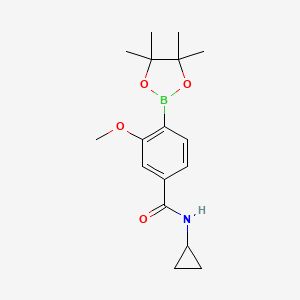
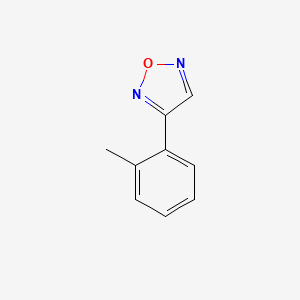
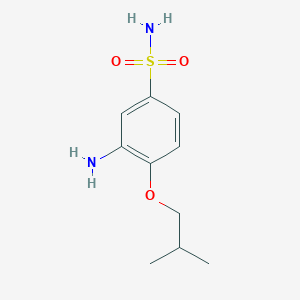
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

